Enantiomer-Specific p53-MDM2/4 Inhibitory Activity: R > S Configuration
Patent WO2013080141A1 discloses that in pyrazolopyrrolidine derivatives, one enantiomer shows greater p53-MDM2 and p53-MDM4 inhibitory activity. While exact IC50 values for the specific (R)-4-bromo analog are not publicly disclosed, the documented enantiomer-dependent activity in structurally analogous compounds establishes that the (R)-configuration is critical for target engagement [1]. Procuring the (R)-enantiomer rather than the racemate or (S)-enantiomer is therefore mandatory for structure-activity relationship (SAR) studies targeting p53-MDM2/4 and related bromodomain proteins.
| Evidence Dimension | Enantiomer-specific p53-MDM2/4 inhibitory activity |
|---|---|
| Target Compound Data | R-enantiomer (qualitatively more active) [1] |
| Comparator Or Baseline | S-enantiomer or racemate (less active) [1] |
| Quantified Difference | Not quantified; patent states one enantiomer possesses greater activity [1] |
| Conditions | Biochemical assay measuring p53-MDM2 and p53-MDM4 protein-protein interaction [1] |
Why This Matters
Ensures that biological data is not confounded by inactive or weakly active enantiomer, preserving SAR integrity and lead optimization efficiency.
- [1] WO2013080141A1. Pyrazolopyrrolidine compounds. Novartis AG. 2012. View Source
